2-(4-chlorobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one

Description

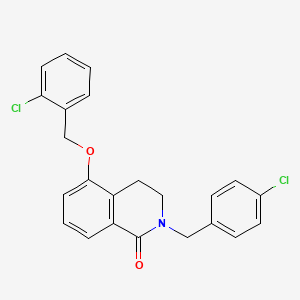

2-(4-Chlorobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic dihydroisoquinolinone derivative characterized by two distinct chlorinated benzyl substituents. The compound features a 4-chlorobenzyl group at position 2 and a 2-chlorobenzyloxy moiety at position 5 of the isoquinolinone scaffold. Its molecular formula is C24H19Cl2NO2, with a molecular weight of 424.33 g/mol.

Properties

IUPAC Name |

5-[(2-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl2NO2/c24-18-10-8-16(9-11-18)14-26-13-12-19-20(23(26)27)5-3-7-22(19)28-15-17-4-1-2-6-21(17)25/h1-11H,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTQFODPQVJQKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3Cl)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the isoquinoline family, which has garnered attention for its potential biological activities, particularly in cancer therapeutics and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 367.3 g/mol. The presence of chlorobenzyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent . A systematic structure-activity relationship (SAR) study indicated that derivatives of dihydroisoquinolinones exhibit significant inhibitory effects on protein arginine methyltransferase 5 (PRMT5), which is crucial for cancer cell proliferation. For instance, a closely related compound demonstrated potent antiproliferative activity against various cancer cell lines, including Z-138 cells, with IC50 values in the nanomolar range .

The mechanism by which this compound exerts its antitumor effects involves:

- Inhibition of PRMT5 : This enzyme plays a vital role in regulating gene expression and cell growth. Inhibition leads to apoptosis in cancer cells and cell cycle arrest at the G0/G1 phase .

- Apoptosis Induction : The compound has been shown to induce programmed cell death in cancer cells, further supporting its therapeutic potential .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can inhibit key cellular pathways involved in tumor growth. For example:

- Cell Proliferation Assays : Compounds were tested against various cancer cell lines, showing significant reduction in cell viability at low concentrations.

- Molecular Docking Studies : These studies suggest strong binding affinity to PRMT5, indicating that structural modifications can enhance efficacy .

In Vivo Studies

Animal models have provided further evidence of the compound's efficacy:

- Xenograft Models : In studies involving Z-138 xenografts in mice, treatment with the compound resulted in substantial tumor size reduction compared to controls. The low toxicity profile observed suggests a favorable therapeutic index .

Data Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison of Analogs

Key Observations

Substituent Effects on Lipophilicity: The target compound’s dual chlorine substituents increase its ClogP (calculated partition coefficient) compared to the 4-methylbenzyloxy analog (C24H22ClNO2), which has lower molecular weight and reduced halogen content .

Halogen vs. Heterocyclic Modifications :

- The brominated analog (CAS 850904-18-6) substitutes chlorine with bromine at the para position, increasing molecular weight by ~43 g/mol. Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets .

- The pyrrolidinylethoxy group in the same compound introduces a tertiary amine, which could improve aqueous solubility via hydrogen bonding, contrasting with the purely aromatic substituents in the target compound .

Positional Isomerism :

- The 2-Cl-benzyloxy group in the target compound vs. the 4-CH3-benzyloxy group in CAS 850906-47-7 demonstrates how substituent position affects electronic distribution. The ortho-chlorine may induce steric strain, while para-methyl enhances planarity .

Spectroscopic Characterization: While direct NMR data for the target compound are unavailable, analogs like 2-(naphthalen-2-yl)-3,4-dihydroisoquinolin-1(2H)-one (2f) have been analyzed via 1H/13C NMR, confirming the dihydroisoquinolinone scaffold’s stability. Such methods are critical for verifying substituent placement in related compounds .

Research Implications and Limitations

- Structural-Activity Relationships (SAR) : The evidence highlights the importance of halogen placement and aromatic substituents in modulating physicochemical properties. However, biological activity data (e.g., IC50, binding affinity) are absent, limiting functional comparisons.

- Synthetic Feasibility : The 4-methylbenzyloxy analog (CAS 850906-47-7) may offer easier synthesis due to methyl’s stability compared to chlorine’s reactivity, though this remains speculative without experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.